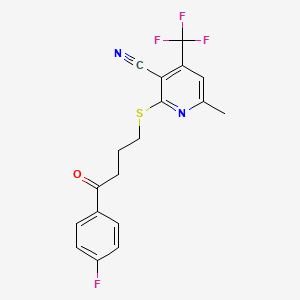
2-((4-(4-氟苯基)-4-氧代丁基)硫代)-6-甲基-4-(三氟甲基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This typically includes the compound’s systematic name, molecular formula, and structural formula. It may also include information about the compound’s function or role.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, mechanisms, and products.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用
1. 抗雄激素活性
对与指定化合物具有结构相似性的 2-羟基丙酰苯胺衍生物的研究在抗雄激素领域显示出显着的潜力。具体而言,三氟甲基系列表现出部分雄激素激动剂活性,从而产生新型的、有效的、外周选择性的抗雄激素。此类化合物正在开发用于治疗雄激素反应性良性和恶性疾病 (Tucker、Crook 和 Chesterson,1988 年)。
2. 结构分析和相互作用研究
与所讨论化合物密切相关的烟腈衍生物已经过结构分析,揭示了对其分子相互作用的见解。此类结构阐明对于理解该化合物潜在应用至关重要,包括药学化学 (Fun、Chantrapromma、Kobkeatthawin、Padaki 和 Isloor,2010 年)。
3. 荧光传感
对某些化合物(包括石墨氮化碳纳米片)的荧光猝灭特性的研究在检测 2,4,6-三硝基苯酚等物质中得到应用。这展示了类似氟化化合物在灵敏和选择性检测应用中的潜力 (Rong 等人,2015 年)。
4. 杀软体动物剂
已经研究了具有氟取代的化合物(例如重点化合物)对引起血吸虫病的蜗牛的杀软体动物特性。这表明它们在公共卫生应用中具有潜力,特别是在控制疾病媒介方面 (Al-Romaizan、Makki 和 Abdel-Rahman,2014 年)。
5. 用于成像的生物相容纳米颗粒
涉及类似氟化化合物的研究已经导致了具有聚集诱导发射特性的生物相容性纳米粒子的开发。这些纳米粒子在医学研究中的体外和体内成像应用中显示出有希望的结果 (Qin 等人,2012 年)。
6. 抗病原活性
与重点化合物具有结构相似性的硫脲衍生物已显示出显着的抗病原活性,特别是对以生物膜生长而闻名的菌株。这突出了具有抗生物膜特性的抗菌剂开发的潜力 (Limban、Marutescu 和 Chifiriuc,2011 年)。
7. 阿尔茨海默病研究
与所讨论化合物结构相似的化合物已用于正电子发射断层扫描中,以识别活着的阿尔茨海默病患者的大脑中的神经纤维缠结和β-淀粉样蛋白斑块。这突出了它们在神经退行性疾病的诊断评估和治疗监测中的潜力 (Shoghi-Jadid 等人,2002 年)。
安全和危害
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
未来方向
This involves predicting or proposing future research directions. This could include new synthetic routes, new applications, or new reactions for the compound.
属性
IUPAC Name |
2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWLOICWWZQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)
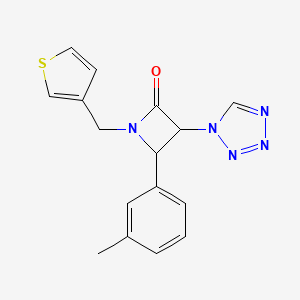
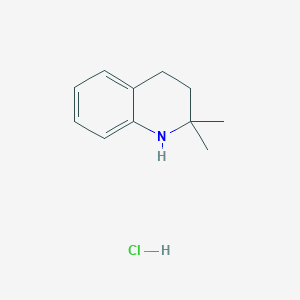
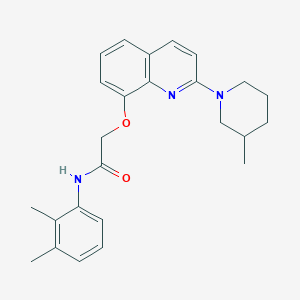
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)
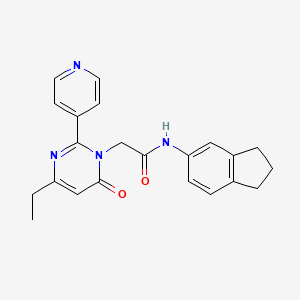
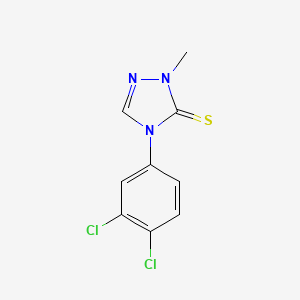
![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)